

5-Aminofluorescein in Nucleic Acid Analysis: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-Aminofluorescein

Cat. No.: B015267

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Introduction

5-Aminofluorescein (5-AF) is a versatile fluorescent dye widely employed in nucleic acid analysis. Its primary amine group allows for straightforward covalent attachment to nucleic acids, making it a valuable tool for a variety of applications, including fluorescence in situ hybridization (FISH), DNA and RNA labeling, and the development of nucleic acid biosensors. This document provides detailed application notes and experimental protocols for the use of **5-aminofluorescein** in key nucleic acid analysis techniques.

Core Applications and Quantitative Data

5-Aminofluorescein is utilized in several key areas of nucleic acid analysis. The following table summarizes the quantitative data associated with its performance in these applications.

Application	Key Parameter	Typical Value(s)	Reference
5'-End Labeling of Oligonucleotides	Labeling Efficiency	60-90%	[1]
Fluorescence Quantum Yield (in water)	~0.8%	[2]	
Fluorescence Quantum Yield (in DMSO)	~67%	[2]	
Fluorescence In Situ Hybridization (FISH)	Probe Concentration	2.5 - 5 ng/μl	[3]
Signal-to-Noise Ratio	>3:1 considered good	[3]	
Molecular Beacons	Quenching Efficiency	85-97%	[4]
Signal-to-Background Ratio	Up to 40-fold enhancement	[5]	

Experimental Protocols

Protocol 1: 5'-End Labeling of Oligonucleotides with 5-Aminofluorescein (Two-Step Enzymatic Method)

This protocol describes the enzymatic labeling of DNA or RNA oligonucleotides at the 5'-terminus using T4 Polynucleotide Kinase (PNK) and a thiol-reactive **5-aminofluorescein** derivative (e.g., 5-iodoacetamidofluorescein, 5-IAF).[1]

Materials:

- Unmodified DNA or RNA oligonucleotide with a 5'-hydroxyl group
- T4 Polynucleotide Kinase (PNK)
- 10X T4 PNK Reaction Buffer

- Adenosine 5'-[γ -thio]triphosphate (ATPyS)
- 5-Iodoacetamidofluorescein (5-IAF)
- Dimethyl sulfoxide (DMSO)
- Nuclease-free water
- 0.5 M EDTA, pH 8.0
- Ethanol (100% and 70%)
- 3 M Sodium Acetate, pH 5.2
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

- Thiophosphorylation Reaction:
 - In a sterile microcentrifuge tube, combine the following:
 - Oligonucleotide (100 pmol)
 - 10X T4 PNK Reaction Buffer (2 μ L)
 - ATPyS (10 mM, 1 μ L)
 - T4 Polynucleotide Kinase (10 U/ μ L, 1 μ L)
 - Nuclease-free water to a final volume of 20 μ L
 - Incubate at 37°C for 1 hour.
 - Stop the reaction by adding 2 μ L of 0.5 M EDTA.
- Conjugation with 5-IAF:
 - Prepare a fresh 10 mg/mL solution of 5-IAF in DMSO.

- To the thiophosphorylated oligonucleotide reaction, add 5 μ L of the 5-IAF solution.
- Incubate at room temperature for 2-4 hours, protected from light.
- Purification of Labeled Oligonucleotide:
 - Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M Sodium Acetate and 3 volumes of cold 100% ethanol.
 - Incubate at -20°C for at least 1 hour.
 - Centrifuge at >12,000 x g for 30 minutes at 4°C.
 - Carefully remove the supernatant.
 - Wash the pellet with 500 μ L of cold 70% ethanol and centrifuge again for 10 minutes.
 - Air dry the pellet to remove residual ethanol.
 - Resuspend the pellet in an appropriate buffer (e.g., TE buffer).
 - For higher purity, further purify the labeled oligonucleotide using a size-exclusion chromatography column to remove unincorporated dye.
- Quantification and Storage:
 - Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm.
 - Assess the labeling efficiency by measuring the absorbance of fluorescein at ~495 nm.
 - Store the labeled oligonucleotide at -20°C, protected from light.

Protocol 2: Labeling of Amino-Modified Oligonucleotides with 5-Aminofluorescein

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine group at the 5' or 3' end. The amine group reacts with an N-hydroxysuccinimide (NHS) ester of

fluorescein.

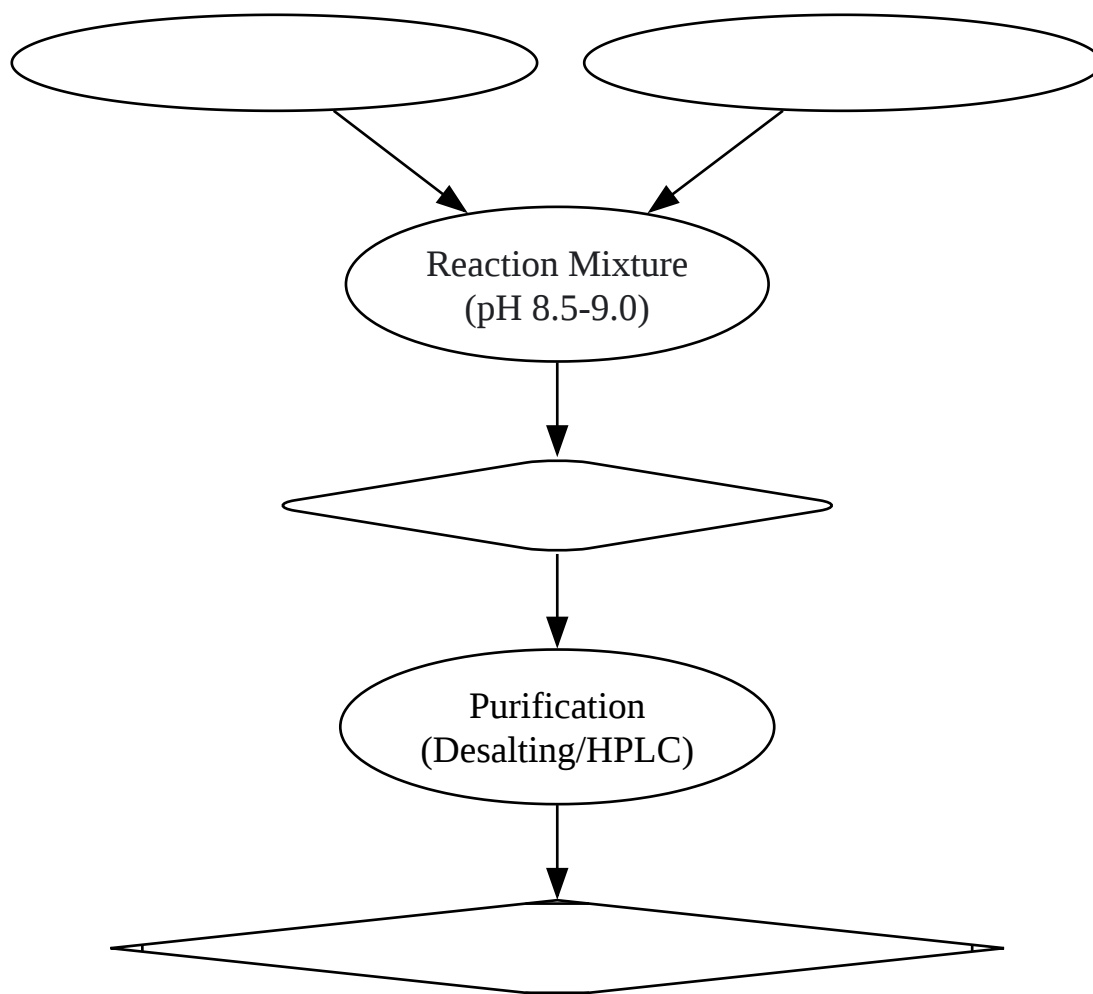
Materials:

- Amino-modified oligonucleotide
- 5-Carboxyfluorescein N-succinimidyl ester (or similar NHS ester)
- 0.1 M Sodium bicarbonate buffer, pH 8.5-9.0
- Dimethylformamide (DMF) or DMSO
- Nuclease-free water
- Ethanol (100% and 70%)
- 3 M Sodium Acetate, pH 5.2
- Purification column (e.g., desalting or HPLC)

Procedure:

- Oligonucleotide Preparation:
 - Dissolve the amino-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.
- Dye Preparation:
 - Dissolve the fluorescein-NHS ester in DMF or DMSO to a concentration of 10-20 mg/mL immediately before use.
- Labeling Reaction:
 - In a microcentrifuge tube, mix:
 - Amino-modified oligonucleotide solution (e.g., 20 μ L of 1 mM solution)
 - 0.1 M Sodium bicarbonate buffer, pH 8.5 (e.g., 50 μ L)

- Fluorescein-NHS ester solution (e.g., 5-10 μL)
- Vortex briefly and incubate at room temperature for 2-4 hours or overnight at 4°C , protected from light.
- Purification:
 - Purify the labeled oligonucleotide from the excess dye using a desalting column, ethanol precipitation (as described in Protocol 1), or reverse-phase HPLC for higher purity.
- Quantification and Storage:
 - Determine the concentration and labeling efficiency as described in Protocol 1.
 - Store the labeled oligonucleotide at -20°C , protected from light.



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Protocol 3: Fluorescence In Situ Hybridization (FISH) with a 5-Aminofluorescein Labeled Probe

This is a general protocol for FISH on adherent cells. Optimization of probe concentration, hybridization temperature, and wash stringency may be required.

Materials:

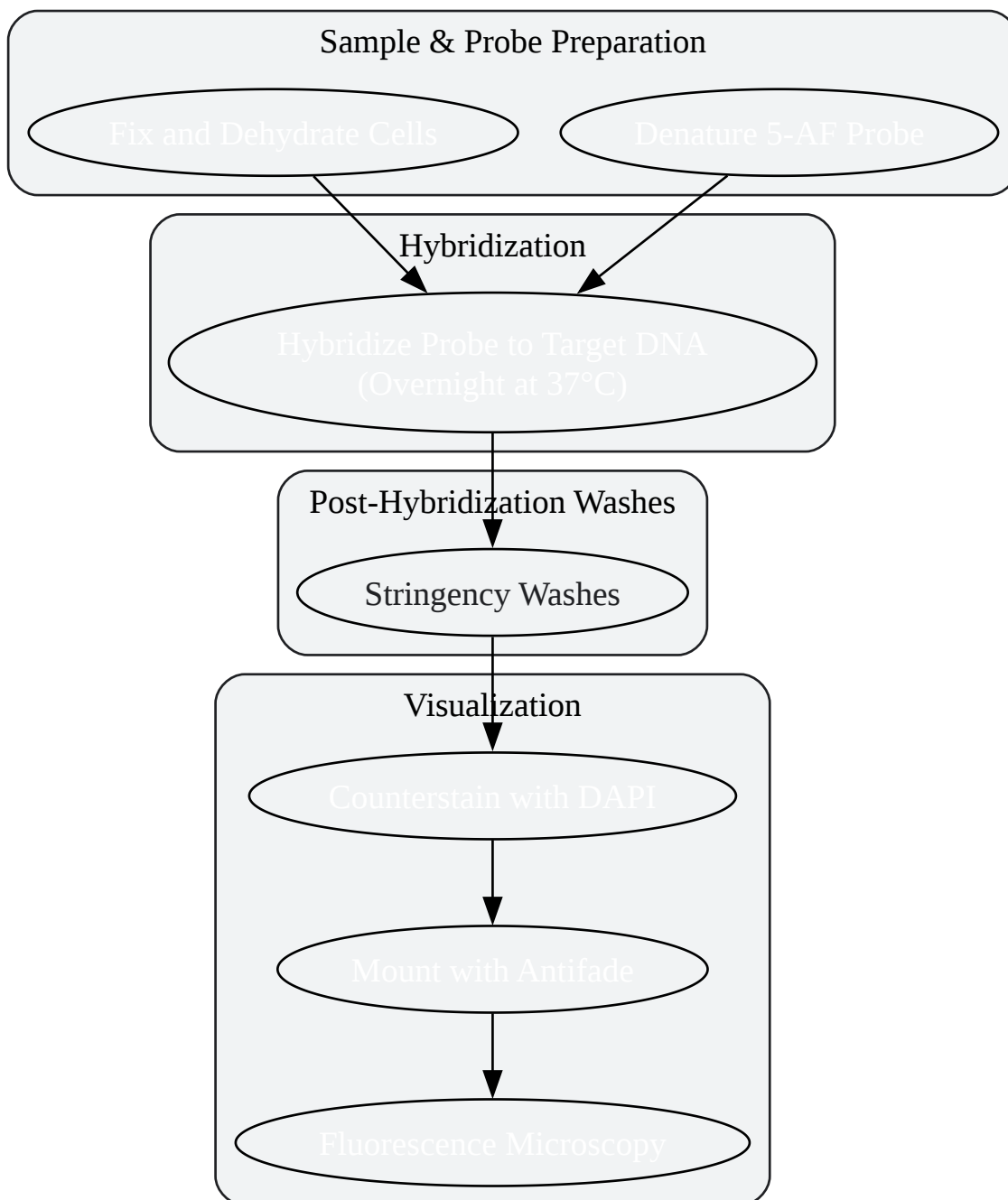
- **5-Aminofluorescein** labeled DNA probe
- Adherent cells grown on coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 2x Saline-Sodium Citrate (SSC) buffer
- Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
- Wash Buffer 1 (e.g., 2x SSC, 50% formamide)
- Wash Buffer 2 (e.g., 0.1x SSC)
- DAPI counterstain
- Antifade mounting medium

Procedure:

- Sample Preparation:
 - Wash cells on coverslips twice with PBS.
 - Fix cells with 4% PFA for 10 minutes at room temperature.
 - Wash twice with PBS.

- Dehydrate through an ethanol series (70%, 90%, 100%) for 3 minutes each and air dry.
- Probe Preparation and Denaturation:
 - Prepare the hybridization mix containing the 5-AF labeled probe at a final concentration of 2.5-5 ng/μL.
 - Denature the probe mix at 75°C for 5-10 minutes and then place on ice.
- Hybridization:
 - Apply the denatured probe mix to the prepared coverslip.
 - Seal the coverslip on a slide to prevent evaporation.
 - Incubate in a humidified chamber at 37°C overnight.
- Post-Hybridization Washes:
 - Carefully remove the sealant and coverslip.
 - Wash the slide in Wash Buffer 1 at 42°C for 15 minutes.
 - Wash twice in Wash Buffer 2 at 60°C for 10 minutes each.
 - Wash briefly in 2x SSC at room temperature.
- Counterstaining and Mounting:
 - Stain the nuclei with DAPI for 5 minutes.
 - Rinse briefly in 2x SSC.
 - Mount the coverslip with antifade mounting medium.
- Visualization:
 - Visualize the fluorescent signals using a fluorescence microscope with appropriate filters for fluorescein (Excitation ~495 nm, Emission ~520 nm) and DAPI (Excitation ~360 nm,

Emission ~460 nm).



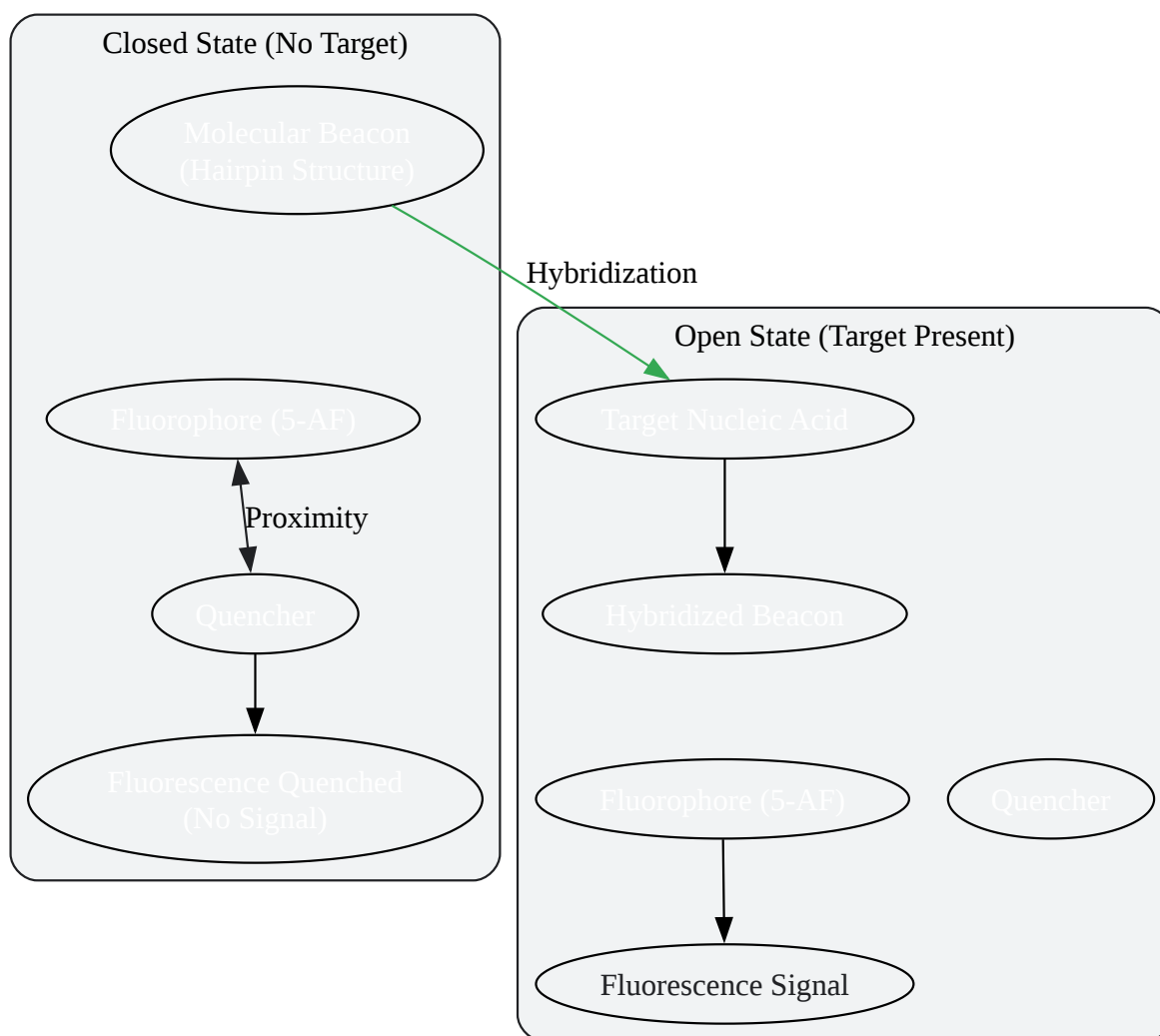
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Signaling Pathway: Molecular Beacons

Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore (like **5-aminofluorescein**) at one end and a quencher at the other. In the absence of a target nucleic

acid, the hairpin structure brings the fluorophore and quencher into close proximity, resulting in fluorescence quenching. Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore and quencher, which leads to a restoration of fluorescence.

[4][6][7]



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- To cite this document: BenchChem. [5-Aminofluorescein in Nucleic Acid Analysis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015267#5-aminofluorescein-applications-in-nucleic-acid-analysis]

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